REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:8]=[C:9]3[C:13](=[C:14]([C:16]([OH:18])=O)[CH:15]=2)[NH:12][CH:11]=[CH:10]3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.C[N:21](C)CCCN=C=NCC.O.ON1C2C=CC=CC=2N=N1.N>C(Cl)Cl.C1COCC1>[C:1]1([C:7]2[CH:8]=[C:9]3[C:13](=[C:14]([C:16]([NH2:21])=[O:18])[CH:15]=2)[NH:12][CH:11]=[CH:10]3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
9.66 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
6.81 g
|
Type
|
reactant
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
84 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
All solvent were evaporated
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was partitioned between ethyl acetate (200 mL) and water (200 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted with ethyl acetate (×2)
|
Type
|
WASH
|
Details
|
The combined organic phase washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Mg2SO4 and concentration
|
Type
|
CUSTOM
|
Details
|
to give the product which
|
Type
|
CUSTOM
|
Details
|
is pure enough for next reaction (10 g, 100%)
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C=1C=C2C=CNC2=C(C1)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |